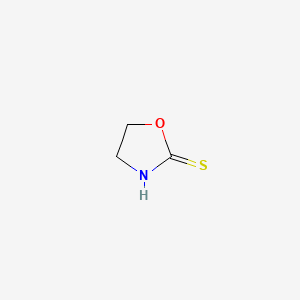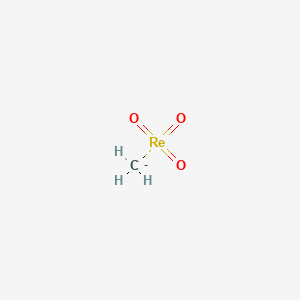
1,3-オキサゾリジン-2-チオン
概要
説明
1,3-オキサゾリジン-2-チオンは、酸素、窒素、硫黄原子を含む五員環を特徴とする複素環式化合物です。
科学的研究の応用
1,3-オキサゾリジン-2-チオンは、いくつかの科学分野におけるその応用について、広く研究されています。
作用機序
1,3-オキサゾリジン-2-チオンの作用機序は、特定の分子標的との相互作用を伴います。たとえば、酵素阻害剤としての役割において、この化合物は酵素の活性部位に結合し、基質の結合とそれに続く触媒活性を阻止します。 この阻害は、競合阻害と非競合阻害を含むさまざまな経路によって発生する可能性があります .
6. 類似の化合物との比較
1,3-オキサゾリジン-2-チオンは、次のものなど、他の類似の化合物と比較できます。
オキサゾリジン-2-オン: 硫黄原子がなく、反応性と用途が異なります。
オキサゾリジン-2-セレン: 硫黄の代わりにセレンを含み、化学的性質と反応性が異なります.
独自性
1,3-オキサゾリジン-2-チオンは、硫黄原子の存在により、その酸素またはセレンアナログでは見られない特定の化学反応性と生物活性を与えています .
生化学分析
Biochemical Properties
1,3-Oxazolidine-2-thione plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with enzymes such as trimethylamine oxidase, leading to a significant decrease in its activity . Additionally, 1,3-Oxazolidine-2-thione increases the size of the thyroid gland, indicating its interaction with thyroid-related proteins . These interactions suggest that 1,3-Oxazolidine-2-thione can influence metabolic processes and enzyme regulation.
Cellular Effects
The effects of 1,3-Oxazolidine-2-thione on cellular processes are profound. It has been shown to severely depress hepatic trimethylamine oxidase activity in brown-egg layers, leading to changes in liver function . Furthermore, 1,3-Oxazolidine-2-thione influences cell signaling pathways and gene expression, particularly those related to thyroid function . These cellular effects highlight the compound’s potential impact on cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, 1,3-Oxazolidine-2-thione exerts its effects through specific binding interactions with biomolecules. It has been found to inhibit the activity of trimethylamine oxidase by binding to its active site . This inhibition leads to a decrease in the enzyme’s activity, affecting the metabolic processes it regulates. Additionally, 1,3-Oxazolidine-2-thione may influence gene expression by interacting with transcription factors involved in thyroid hormone regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Oxazolidine-2-thione change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 1,3-Oxazolidine-2-thione remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to 1,3-Oxazolidine-2-thione can lead to sustained changes in thyroid size and hepatic enzyme activity .
Dosage Effects in Animal Models
The effects of 1,3-Oxazolidine-2-thione vary with different dosages in animal models. At lower doses, the compound may cause mild changes in thyroid size and enzyme activity . At higher doses, 1,3-Oxazolidine-2-thione can lead to significant thyroid enlargement and severe depression of hepatic trimethylamine oxidase activity . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental settings.
Metabolic Pathways
1,3-Oxazolidine-2-thione is involved in specific metabolic pathways, particularly those related to thyroid function. It interacts with enzymes such as trimethylamine oxidase, influencing metabolic flux and metabolite levels . The compound’s role in these pathways underscores its potential impact on overall metabolic regulation and enzyme activity.
Transport and Distribution
Within cells and tissues, 1,3-Oxazolidine-2-thione is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues, such as the thyroid and liver, are critical factors influencing its biochemical effects .
Subcellular Localization
The subcellular localization of 1,3-Oxazolidine-2-thione plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the thyroid and liver cells is particularly important for its role in modulating enzyme activity and gene expression .
準備方法
合成経路と反応条件
1,3-オキサゾリジン-2-チオンは、いくつかの方法で合成できます。一般的な方法の1つは、塩基性条件下で、二硫化炭素と2-アミノエタノールを反応させる方法です。反応は通常、次のように進行します。
CS2+NH2CH2CH2OH→1,3-Oxazolidine-2-thione+H2O
この反応は、通常、水酸化ナトリウムや水酸化カリウムなどの塩基の存在下で、高温で行われます {_svg_1}.
工業的製造方法
工業的な環境では、1,3-オキサゾリジン-2-チオンの製造には、効率的でスケーラブルな合成を確実にするために、連続フローリアクターが使用されることがよくあります。 反応条件は、最終生成物の高収率と純度が得られるように最適化されています .
化学反応の分析
反応の種類
1,3-オキサゾリジン-2-チオンは、次のものを含むさまざまな化学反応を起こします。
酸化: この化合物は、酸化されてオキサゾリジン-2-オンを生成できます。
還元: 1,3-オキサゾリジン-2-チオンの還元によって、オキサゾリジンが生成されます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化リチウムアルミニウムなどの還元剤が頻繁に使用されます。
生成される主な生成物
酸化: オキサゾリジン-2-オン。
還元: オキサゾリジン。
類似化合物との比較
1,3-Oxazolidine-2-thione can be compared with other similar compounds such as:
Oxazolidine-2-one: Lacks the sulfur atom and has different reactivity and applications.
Oxazolidine-2-selone: Contains selenium instead of sulfur, leading to distinct chemical properties and reactivity.
Uniqueness
1,3-Oxazolidine-2-thione is unique due to the presence of the sulfur atom, which imparts specific chemical reactivity and biological activity not observed in its oxygen or selenium analogs .
特性
IUPAC Name |
1,3-oxazolidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NOS/c6-3-4-1-2-5-3/h1-2H2,(H,4,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMURLIQHQSKULR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=S)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20873511 | |
| Record name | 2-Oxazolidinethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5840-81-3, 28470-84-0 | |
| Record name | 2-Oxazolidinethione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005840813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxazolidinethione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028470840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxazolidine-2-thione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209913 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxazolidine-2-thione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15071 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Oxazolidinethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-oxazolidine-2-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-OXAZOLIDINE-2-THIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SMJ3CUW4C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Phenoxybenzoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester](/img/structure/B1225401.png)
![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid [2-[2-(3,4-diethoxyphenyl)ethylamino]-2-oxoethyl] ester](/img/structure/B1225402.png)
![N-[2-(2,3-dimethylanilino)-2-oxoethyl]-3-(3-methylphenoxy)propanamide](/img/structure/B1225404.png)
![(2E)-3-(3-phenylbenzo[c]isoxazol-5-yl)prop-2-enoic acid](/img/structure/B1225406.png)





![4-[5-[(E)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B1225418.png)
![[4-(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]-thiophen-2-ylmethanone](/img/structure/B1225420.png)
![2,4-dichloro-N-[2,2,2-trichloro-1-[[(4-methoxy-2-nitroanilino)-sulfanylidenemethyl]amino]ethyl]benzamide](/img/structure/B1225421.png)
![2-[(2-cyanophenyl)thio]-N-[4-[dimethylamino(oxo)methyl]phenyl]benzamide](/img/structure/B1225422.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl-(3-methyl-2-benzofuranyl)methanone](/img/structure/B1225425.png)
